molecular formula C18H20FN5O2S B6988780 N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide

N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide

Cat. No.: B6988780
M. Wt: 389.4 g/mol
InChI Key: ZLPJCTVEAMFJDZ-UHFFFAOYSA-N
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Description

N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a fluorophenyl group, and a pyrazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2S/c1-11(2)24-10-15(9-20-24)27(25,26)23-18-16(12-6-7-12)21-22-17(18)13-4-3-5-14(19)8-13/h3-5,8-12,23H,6-7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPJCTVEAMFJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)S(=O)(=O)NC2=C(NN=C2C3=CC(=CC=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of the cyclopropyl and fluorophenyl groups, and sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems could be employed to streamline the production process. Quality control measures, including HPLC and NMR spectroscopy, are essential to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving sulfonamide groups.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to bind selectively to certain targets, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide
  • N-[5-cyclopropyl-3-(2-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide

Uniqueness

Compared to similar compounds, N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide stands out due to its specific substitution pattern on the fluorophenyl ring. This unique arrangement can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.

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